molecular formula C11H13N5S B8389716 1-(3-Pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine

1-(3-Pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B8389716
M. Wt: 247.32 g/mol
InChI Key: BZUAGKRRAIYBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine is a useful research compound. Its molecular formula is C11H13N5S and its molecular weight is 247.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N5S

Molecular Weight

247.32 g/mol

IUPAC Name

5-piperazin-1-yl-3-pyridin-2-yl-1,2,4-thiadiazole

InChI

InChI=1S/C11H13N5S/c1-2-4-13-9(3-1)10-14-11(17-15-10)16-7-5-12-6-8-16/h1-4,12H,5-8H2

InChI Key

BZUAGKRRAIYBMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-(3-pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate (6.35 g, 17.0 mmol) was dissolved in tetrahydrofuran (100 ml), and a solution of 4 N hydrogen chloride in ethyl acetate (50 ml) was added thereto, followed by stirring at room temperature for 5 hours. Hexane (250 ml) was poured to the reaction mixture, and a solid was separated by filtration. The obtained solid was dissolved in an aqueous saturated sodium hydrogen carbonate solution, followed by stirring at room temperature for 2 hours. Water was poured to the reaction mixture, and the resulting solution was extracted with a mixed solution of ethyl acetate/tetrahydrofuran (1:1). The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Hexane was added to the residue, and 2.79 g (67.0%) of the desired product as a solid was separated by filtration.
Name
tert-Butyl 4-(3-pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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